molecular formula C14H10Cl2F3NO2S B2558426 4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 2305450-49-9

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2558426
CAS No.: 2305450-49-9
M. Wt: 384.19
InChI Key: SJVHJUXPVOZUQL-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, trifluoromethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-trifluoromethylaniline: A precursor in the synthesis of the target compound.

    N-(4-chlorophenyl)-2,6-dichlorobenzamide: Another sulfonamide derivative with similar structural features.

Uniqueness

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and stability under different conditions .

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S/c1-8-5-11(15)12(16)7-13(8)23(21,22)20-10-4-2-3-9(6-10)14(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVHJUXPVOZUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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